Product packaging for lithium;1-phenylethylbenzene(Cat. No.:CAS No. 64740-52-9)

lithium;1-phenylethylbenzene

Cat. No.: B14486582
CAS No.: 64740-52-9
M. Wt: 188.2 g/mol
InChI Key: VGMIGCVZIUYYCG-UHFFFAOYSA-N
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Description

Lithium;1-phenylethylbenzene is an organolithium compound that serves as a strong base and nucleophile in advanced synthetic chemistry. Similar to other benzylic organolithium reagents, it is highly reactive and is typically provided in a solution with a coordinating solvent, which stabilizes its complex structure—often existing as oligomeric aggregates . This reagent is primarily valued for its role in initiating anionic polymerization of dienes and vinyl monomers, a key process for producing synthetic elastomers and plastics with well-defined structures . Its mechanism involves the nucleophilic attack of the carbon-lithium bond on electron-deficient sites, facilitating carbon-carbon bond formation. This makes it indispensable for nucleophilic addition to carbonyls (aldehydes, ketones), ring-opening of epoxides, and metal-halogen exchange reactions to generate other organolithium intermediates . This compound is For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. It is highly air- and moisture-sensitive, often reacting violently with water and igniting upon exposure to air . Proper handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk-line or glovebox techniques is essential for safe and effective use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Li B14486582 lithium;1-phenylethylbenzene CAS No. 64740-52-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64740-52-9

Molecular Formula

C14H13Li

Molecular Weight

188.2 g/mol

IUPAC Name

lithium;1-phenylethylbenzene

InChI

InChI=1S/C14H13.Li/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12H,1H2;/q-1;+1

InChI Key

VGMIGCVZIUYYCG-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Phenylethyllithium and Its Stereoisomers

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a fundamental and widely used reaction for the preparation of organolithium compounds from organic halides. wikipedia.org This process involves the reaction of an organic halide with a preformed organolithium reagent, most commonly an alkyllithium such as n-butyllithium or tert-butyllithium. wikipedia.org The reaction is a metathesis process, not a salt metathesis, where the lithium from the reagent exchanges with the halogen atom on the organic substrate. wikipedia.org

Generation from Phenylethyl Halides

1-Phenylethyllithium can be synthesized from corresponding 1-phenylethyl halides. The reaction rate and efficiency are highly dependent on the nature of the halogen. The general trend for the rate of exchange is Iodine > Bromine > Chlorine. wikipedia.orgprinceton.edu Alkyl iodides and bromides are the most reactive substrates for this transformation, while the corresponding chlorides are often described as essentially inert. harvard.edu Fluorides are generally unreactive. wikipedia.orgprinceton.edu The process is typically conducted at very low temperatures (e.g., -78 °C to -120 °C) in ethereal or hydrocarbon solvents to minimize side reactions. harvard.edu

The synthesis of 1-phenylethyllithium specifically through the halogen-lithium exchange of 1-chloro-2-phenylethyl sulfoxide (B87167) precursors is not a widely documented method in the surveyed scientific literature. While chiral sulfoxides are extensively used as chiral auxiliaries in asymmetric synthesis, including transformations involving organometallic reagents, the direct application of this particular chloro sulfoxide substrate for generating 1-phenylethyllithium via lithium-halogen exchange is not prominently reported. wiley-vch.deillinois.edu

A critical feature of the halogen-lithium exchange reaction is its high degree of stereospecificity. The reaction is known to proceed with retention of configuration at the carbon center bearing the halogen. harvard.edu This stereochemical outcome is a key advantage for the synthesis of chiral organolithium compounds, such as enantiomerically enriched (R)- or (S)-1-phenylethyllithium, from optically active phenylethyl halide precursors. The mechanism is believed to involve a nucleophilic pathway that generates a reversible "ate-complex" intermediate, which supports the observed retention of stereochemistry. wikipedia.org

Kinetic and Thermodynamic Considerations in Exchange Reactions

Lithium-halogen exchange reactions are governed by kinetic control rather than thermodynamic control. harvard.edu A kinetically controlled process is one where the product ratio is determined by the rates at which the products are formed, favoring the product with the lowest activation energy. jackwestin.comlibretexts.orgwikipedia.org In contrast, a thermodynamically controlled reaction, which typically requires higher temperatures and reversibility, yields the most stable product. wikipedia.orgmasterorganicchemistry.com

The exchange reaction is extremely fast, often faster than competing processes like nucleophilic addition or even proton transfer. wikipedia.orgharvard.edu This high reaction rate is characteristic of a kinetically favored pathway. The use of very low temperatures makes the reaction essentially irreversible, preventing the system from reaching a thermodynamic equilibrium. libretexts.org Consequently, the organolithium product that is formed fastest is the one that predominates. libretexts.org The position of the equilibrium in these reactions is influenced by the stability of the carbanion intermediates involved. harvard.edu

Table 1: Relative Reactivity of Halogens in Lithium Exchange Reactions
HalogenRelative ReactivityTypical Substrate Viability
Iodine (I)HighestVery reactive, suitable for exchange. wikipedia.orgprinceton.edu
Bromine (Br)IntermediateCommonly used and reactive. wikipedia.orgprinceton.edu
Chlorine (Cl)LowGenerally considered inert or very slow. harvard.edu
Fluorine (F)LowestTypically unreactive in exchange reactions. wikipedia.orgprinceton.edu

Deprotonation Strategies for Benzylic Lithiation

An alternative to halogen-lithium exchange is the direct removal of a proton from the substrate, a process known as metalation or lithiation. For the synthesis of 1-phenylethyllithium, this involves the deprotonation of the benzylic carbon of ethylbenzene (B125841).

Direct Benzylic Deprotonation using Alkyl- and Aryllithium Bases

The benzylic protons of ethylbenzene can be abstracted by strong organolithium bases to form 1-phenylethyllithium. thieme-connect.de Commonly used bases for this purpose are alkyllithiums such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). The reaction's effectiveness is significantly enhanced by the addition of chelating agents, particularly N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.net TMEDA complexes with the lithium ion, breaking up the organolithium aggregates and increasing the basicity and reactivity of the reagent. researchgate.net This increased rate of metalation allows for the deprotonation of otherwise less acidic C-H bonds. researchgate.net The reaction is typically carried out in a hydrocarbon solvent at temperatures ranging from ambient down to 0 °C.

Table 2: Typical Conditions for Direct Benzylic Deprotonation of Ethylbenzene
ParameterConditionPurpose/Comment
SubstrateEthylbenzeneSource of the benzylic proton.
Basen-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)Strong base required to abstract the benzylic proton. thieme-connect.de
AdditiveTMEDA (N,N,N′,N′-tetramethylethylenediamine)Increases the rate and efficiency of the lithiation. researchgate.net
SolventHydrocarbon (e.g., hexane, cyclohexane)Commonly used non-polar solvent for this reaction.
Temperature0 °C to Room TemperatureMilder conditions compared to halogen-lithium exchange. thieme-connect.de

Enantioselective Deprotonation with Chiral Lithium Amides

Enantioselective deprotonation using chiral lithium amides has emerged as a powerful strategy for the asymmetric synthesis of a wide range of chiral molecules. researchgate.net These reagents can selectively remove a proton from a prochiral substrate, creating a non-racemic intermediate that can then be trapped with an electrophile to yield an enantiomerically enriched product. researchgate.netacs.org This methodology has found significant application in the synthesis of complex molecules, including pharmaceuticals.

Utilization of Bis(1-phenylethyl)lithium Amide (e.g., in Bedaquiline Synthesis)

The chiral lithium amide derived from bis(1-phenylethyl)amine is a key reagent in achieving high stereoselectivity in certain synthetic transformations. A prominent example is its application in the synthesis of Bedaquiline, a critical drug for treating multidrug-resistant tuberculosis. acs.orgnih.gov The synthesis involves a diastereoselective lithiation reaction where the choice of the chiral base is crucial for the stereochemical outcome. acs.orgnih.gov

In the synthesis of Bedaquiline, the deprotonation of a quinoline (B57606) precursor followed by reaction with a naphthyl ketone presents a significant stereochemical challenge. nih.govnih.gov The use of standard, achiral bases like lithium diisopropylamide (LDA) typically results in a 50:50 mixture of diastereomers, necessitating difficult separation processes that discard a significant portion of the material. acs.orgnih.gov However, employing a chiral lithium amide can dramatically improve this ratio.

Effect of Lithium Amide Base on Bedaquiline Synthesis Diastereoselectivity
Lithium Amide BaseDiastereomeric Ratio (dr) (RS, SR) : (RR, SS)Reference
Lithium Diisopropylamide (LDA)50:50 acs.orgnih.gov
(+)-Bis[(R)-1-phenylethyl]lithium Amide90:10 acs.orgnih.govacs.org
Influence of Chiral Ligands (e.g., Sparteine (B1682161), Bisoxazolines) on Diastereoselectivity

External chiral ligands play a pivotal role in modulating the stereochemical outcome of reactions involving organolithium species. By coordinating to the lithium cation, these ligands create a well-defined chiral environment around the reactive center, influencing the trajectory of the incoming electrophile and thus dictating the diastereoselectivity of the reaction. nih.govnih.gov Among the most effective and widely studied chiral ligands for this purpose are (-)-sparteine (B7772259) and C2-symmetric bisoxazolines (BOX). nih.govnih.govacs.org

(-)-Sparteine, a naturally occurring diamine, has been extensively used to induce chirality in deprotonation reactions. nih.gov Similarly, bisoxazolines, which are readily synthesized and can be structurally modified, are highly effective ligands in asymmetric catalysis. nih.govsioc.ac.cn Their rigid C2-symmetric framework provides a predictable and highly ordered chiral pocket around the metal center. nih.gov

In the context of diastereoselective lithiation reactions, such as the Bedaquiline synthesis, both sparteine and bisoxazolines have been investigated as chiral promoters. nih.gov These ligands can be used in conjunction with an achiral base or as part of the chiral lithium amide complex itself to influence the stereochemical course of the deprotonation and subsequent addition steps. nih.gov The choice of ligand, including the specific structure of the bisoxazoline, can have a primary influence on the enantioselectivity and yield of the desired product. nih.gov The conformationally rigid structure of these ligands is believed to be key to their ability to effectively control the stereochemistry of the reaction. nih.gov

Impact of Lithium Halides and Additives on Deprotonation Enantioselectivity

The enantioselectivity of deprotonations mediated by chiral lithium amides can be significantly influenced by the presence of additives, particularly lithium halides like lithium chloride (LiCl) and lithium bromide (LiBr). acs.orgnih.gov These salts can alter the aggregation state and structure of the chiral lithium amide in solution, leading to changes in its reactivity and selectivity. acs.org

The formation of mixed aggregates between the chiral lithium amide and lithium halides can lead to a more defined and often more selective reactive species. acs.orgnih.gov For instance, in the synthesis of Bedaquiline, the addition of LiCl to the reaction mixture containing a chiral lithium amide was observed to alter the diastereomeric ratio of the product. acs.org When the chiral amide was pre-treated with LiCl, the dr changed from 45:55 to 30:70, favoring the undesired diastereomer in this specific case, demonstrating the profound impact of the additive. acs.org

Conversely, in other systems, lithium halides have been shown to be beneficial. The use of LiBr as an additive has been reported to enable a higher yielding and more selective lithiation/1,2-addition sequence in the synthesis of racemic Bedaquiline using cyclic lithium amide bases. nih.gov The presence of these additives can disrupt non-productive aggregates or form new, more reactive or selective mixed aggregates, highlighting the complexity and tunability of these reaction systems. The effect is highly dependent on the specific substrate, chiral amide, and reaction conditions.

Catalytic Enantioselective Deprotonation of Prochiral Substrates

While stoichiometric amounts of chiral lithium amides are often used to achieve high enantioselectivity, a significant advancement in this field is the development of catalytic variants. researchgate.netnih.gov Catalytic enantioselective deprotonation involves using a substoichiometric quantity of the chiral lithium amide, which is regenerated in a catalytic cycle. This approach is highly desirable as it reduces the amount of expensive chiral material required and simplifies product purification. nih.gov

This catalytic approach has been successfully applied to various reactions, including the desymmetrization of prochiral ketones and the rearrangement of epoxides. researchgate.netnih.gov For example, the deprotonation of 4-tert-butylcyclohexanone (B146137) using a catalytic amount of a chiral lithium amide in the presence of excess LDA can yield the corresponding silyl (B83357) enol ether with high enantiomeric excess (ee). researchgate.net The success of these catalytic systems relies on the relative rates of the enantioselective deprotonation by the chiral amide and the background deprotonation by the achiral base.

Flow Microreactor Technology in 1-Phenylethyllithium Generation

The generation and use of highly reactive organometallic species, such as 1-phenylethyllithium and other benzyllithium (B8763671) derivatives, often require cryogenic temperatures (-78 °C or lower) and careful control of reaction parameters to avoid side reactions and decomposition. beilstein-journals.org Flow microreactor technology offers a powerful solution to these challenges by providing superior control over mixing, reaction time, and heat transfer. beilstein-journals.orgscilit.com

In a flow microreactor system, reagents are continuously pumped through narrow channels where they mix rapidly. scilit.com The small dimensions of the reactor ensure extremely efficient heat exchange, allowing for exothermic reactions to be conducted safely at higher temperatures than would be possible in a conventional batch reactor. beilstein-journals.org Furthermore, the residence time—the time the reagents spend in the reactor—can be precisely controlled from milliseconds to seconds, enabling the generation and immediate use of unstable intermediates before they have a chance to decompose. scilit.com

This "flash chemistry" approach is particularly well-suited for the generation of functionalized organolithium compounds. beilstein-journals.org For instance, flow microreactors have been used to generate benzyllithiums at a significantly elevated temperature of 20 °C, a stark contrast to the -95 °C required in batch processes. beilstein-journals.org This is achieved by enabling very short reaction times, where the unstable benzyllithium is generated and immediately trapped by an electrophile downstream. beilstein-journals.orgresearchgate.net This technology not only improves the safety and efficiency of such reactions but also allows for the use of less desirable solvent systems and can be scaled up by continuous operation. beilstein-journals.org

Reactivity and Mechanistic Investigations of 1 Phenylethyllithium

Nucleophilic Addition Reactions

As an organolithium reagent, 1-phenylethyllithium is characterized by a highly polarized carbon-lithium bond, which imparts significant carbanionic character to the benzylic carbon. wikipedia.orgmt.com This structural feature makes it a potent nucleophile, enabling it to participate in a wide array of carbon-carbon bond-forming reactions. mt.com A primary class of these transformations is the nucleophilic addition to polarized unsaturated functional groups, such as carbonyls, nitriles, and imines.

The addition of 1-phenylethyllithium to aldehydes and ketones is a cornerstone reaction for alcohol synthesis. libretexts.org The mechanism involves the nucleophilic attack of the carbanionic carbon of 1-phenylethyllithium on the electrophilic carbonyl carbon. libretexts.org This attack disrupts the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate. The reaction is typically completed by an acidic workup, which protonates the alkoxide to yield the final alcohol product. wikipedia.org

The reaction of 1-phenylethyllithium with aldehydes produces secondary alcohols, while its reaction with ketones yields tertiary alcohols. wikipedia.org This distinction arises from the structure of the carbonyl starting material. Aldehydes possess at least one hydrogen atom attached to the carbonyl carbon, whereas ketones have two organic substituents. The addition of the 1-phenylethyl group thus leads to alcohols with different substitution patterns at the carbinol center.

Carbonyl SubstrateProduct TypeGeneral Product Structure
Aldehyde (R-CHO)Secondary AlcoholSecondary Alcohol Structure
Ketone (R-CO-R')Tertiary AlcoholTertiary Alcohol Structure

When 1-phenylethyllithium adds to a chiral aldehyde or ketone containing a stereocenter adjacent (α) to the carbonyl group, a new stereocenter is created. The spatial orientation of the incoming nucleophile is influenced by the existing stereocenter, leading to the potential for diastereoselective reactions. The outcome of such additions can often be predicted by established stereochemical models, primarily the Felkin-Anh and Cram-chelation models.

The Felkin-Anh model predicts the stereochemical outcome in the absence of a chelating metal ion. It posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile, in this case, 1-phenylethyllithium, then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group and past the smallest group.

Conversely, the Cram-chelate model is applicable when a Lewis basic group (like an alkoxy or protected hydroxyl group) is present on the α-carbon and a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is involved. The metal ion coordinates to both the carbonyl oxygen and the Lewis basic heteroatom, forming a rigid five-membered ring. This conformation locks the substrate, forcing the nucleophile to attack from the least hindered face, which is often opposite to the orientation predicted by the Felkin-Anh model. Lithium ions (Li⁺) are generally considered non-chelating, meaning reactions with 1-phenylethyllithium typically follow the Felkin-Anh model unless a separate chelating Lewis acid is added. nih.gov

ModelKey ConditionControlling FactorPredicted Major Diastereomer
Felkin-AnhNon-chelating conditions (e.g., with R-Li)Steric hindranceanti-product (typically)
Cram-ChelatePresence of α-heteroatom and chelating Lewis acidChelationsyn-product (typically)

1-Phenylethyllithium can add to the carbon-nitrogen triple bond of nitriles to synthesize ketones. This reaction provides a valuable alternative to methods that might otherwise lead to over-addition, such as the reaction of organolithiums with acid chlorides or esters.

The mechanism begins with the nucleophilic addition of 1-phenylethyllithium to the electrophilic carbon of the nitrile group. This forms a resonance-stabilized N-lithioimine intermediate. A crucial feature of this reaction is that this intermediate is stable and does not react with a second equivalent of the organolithium reagent. The desired ketone is only liberated upon subsequent aqueous acidic workup, which hydrolyzes the imine intermediate. This two-step sequence effectively prevents the formation of a tertiary alcohol byproduct.

Nitrile Substrate (R-CN)IntermediateFinal Product (Ketone)
AcetonitrileN-Lithiopropan-2-imine derivative3-Phenylbutan-2-one
BenzonitrileN-Lithio-1,2-diphenylethan-1-imine derivative1,2-Diphenylpropan-1-one
CyclohexanecarbonitrileN-Lithio(cyclohexyl)(1-phenylethyl)methanimineCyclohexyl(1-phenylethyl)ketone

Imines, which contain a carbon-nitrogen double bond, are nitrogen analogs of aldehydes and ketones. They can also serve as electrophiles for nucleophilic addition by 1-phenylethyllithium. The C=N bond is polarized, though generally less so than a C=O bond, making imines slightly less reactive than their carbonyl counterparts. chemistrysteps.com

The addition of 1-phenylethyllithium across the imine double bond results in the formation of a new carbon-carbon bond and a lithium amide intermediate. Subsequent quenching of the reaction with a proton source, such as water or a mild acid, yields the corresponding amine product. This reaction is a direct method for the synthesis of α-branched amines.

Imine Substrate (R-CH=N-R')IntermediateFinal Product (Amine)
N-BenzylidenemethanamineLithium (1,2-diphenylethyl)(methyl)amideN-Methyl-1,2-diphenylethanamine
N-(Propan-2-ylidene)anilineLithium (2-methyl-1-phenylpropan-2-yl)(phenyl)amideN-(2-Methyl-1-phenylpropan-2-yl)aniline

Strong nucleophiles like 1-phenylethyllithium can induce the ring-opening of strained cyclic compounds. This reactivity is driven by the release of ring strain.

Epoxides: The reaction of 1-phenylethyllithium with epoxides (oxiranes) proceeds via an SN2 mechanism. libretexts.org The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous cleavage of a carbon-oxygen bond. libretexts.org In asymmetrically substituted epoxides, the attack preferentially occurs at the less sterically hindered carbon atom. sioc-journal.cn This regioselectivity is a hallmark of base-catalyzed epoxide opening. The reaction results in the formation of a β-alkoxy alcohol after an aqueous workup, with the nucleophile and the newly formed hydroxyl group oriented in an anti configuration.

Silacyclopentanes: While less common than epoxide opening, the ring-opening of strained silacycles by strong nucleophiles is also a known transformation. Silacyclobutanes, which are highly strained four-membered rings, are known to undergo ring-opening upon reaction with organolithium reagents. This reactivity is driven by the relief of ring strain and the high polarity of the Si-C bond. By analogy, silacyclopentanes, though less strained, can be susceptible to nucleophilic attack by potent reagents like 1-phenylethyllithium. The reaction would involve the nucleophilic attack at the silicon atom, followed by cleavage of one of the silicon-carbon bonds within the ring to form a linear silane (B1218182) product after workup.

Addition to Carbonyl Compounds (Aldehydes and Ketones)

Role as a Brønsted Base in Deprotonation Reactions

1-Phenylethyllithium, as a potent carbanionic species, is a strong Brønsted base capable of deprotonating a wide range of acidic hydrocarbons. nih.govwikipedia.orgsaylor.orglibretexts.org The basicity of organolithium reagents is a well-established principle, with the pKa of the conjugate acid serving as a key indicator of its strength. wikipedia.orgmasterorganicchemistry.comkhanacademy.org For 1-phenylethyllithium, the conjugate acid is ethylbenzene (B125841), which has an estimated pKa of around 41 (in DMSO). organicchemistrydata.org This high pKa value underscores the immense basicity of the 1-phenylethyl anion, enabling it to abstract protons from substrates that are generally considered weakly acidic.

The deprotonation reaction proceeds via a simple acid-base mechanism where the 1-phenylethyl anion acts as the base, abstracting a proton from a suitable substrate to form ethylbenzene and a new lithium salt of the deprotonated substrate. The equilibrium of this reaction lies far to the right when the substrate being deprotonated has a pKa value significantly lower than that of ethylbenzene. masterorganicchemistry.commasterorganicchemistry.com

The table below illustrates the potential of 1-phenylethyllithium to deprotonate various classes of organic compounds, highlighting the wide applicability of such a strong base in synthesis.

Substrate ClassRepresentative ExamplepKa (in DMSO) of SubstrateProduct of Deprotonation
Terminal AlkynesPhenylacetylene30Lithium phenylacetylide
Ketones (α-proton)Acetophenone24.7Lithium enolate of acetophenone
Esters (α-proton)Ethyl acetate31Lithium enolate of ethyl acetate
Aromatic HydrocarbonsFluorene22.69-Fluorenyllithium
AminesDiphenylamine22.4Lithium diphenylamide

Data sourced from publicly available pKa tables. organicchemistrydata.org

The choice of solvent can influence the aggregation state and, consequently, the reactivity of organolithium reagents. wikipedia.org Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly employed as they can solvate the lithium cation, leading to less aggregated and more reactive species.

Rearrangement Reactions Involving Phenyl Migration

While carbocation rearrangements involving phenyl migration, such as the Wagner-Meerwein rearrangement, are well-documented, analogous anionic rearrangements are less common but mechanistically plausible. For a carbanion like 1-phenylethyllithium, a 1,2-phenyl shift would involve the migration of the phenyl group from the 1-position to the 2-position of the ethyl chain, leading to the formation of a 2-phenyl-2-lithioethylbenzene isomer.

However, specific, well-documented examples of 1-phenylethyllithium undergoing such a rearrangement are scarce in the chemical literature. One related example involves the reaction of 1-chloro-2-methyl-2-phenylpropane with lithium, which yields 2-methyl-2-phenylpropyl-lithium along with a rearranged product, 1,1-dimethyl-2-phenylethyl-lithium, indicating a phenyl migration. rsc.org

The driving force for such a rearrangement would be the formation of a more stable carbanion. In the case of 1-phenylethyllithium, the initial carbanion is a secondary benzylic carbanion. A hypothetical 1,2-phenyl shift would lead to a primary carbanion, which is generally less stable. Therefore, this specific rearrangement is not expected to be a favorable process under normal conditions.

Anionic rearrangements are more likely to occur if they lead to a significant increase in the stability of the carbanion, for instance, through increased resonance stabilization or relief of ring strain. For acyclic systems like 1-phenylethyllithium, the energetic barrier for a phenyl shift to a less stable carbanionic center is likely to be prohibitively high.

Transmetalation Reactions (e.g., with Boronic Esters)

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. Organolithium reagents are frequently used to transmetalate to other metals, and their reactions with boronic esters are of significant synthetic importance, particularly in the context of Suzuki-Miyaura cross-coupling reactions. nih.govnih.govrsc.orgacs.org

The reaction of 1-phenylethyllithium with a boronic ester, such as pinacol (B44631) boronic ester, would proceed through the formation of a tetracoordinate boronate complex (an "ate" complex). acs.orgbris.ac.uk In this intermediate, the boron atom bears a formal negative charge, and the organic groups are rendered more nucleophilic.

This boronate complex can then react with an electrophile, or it can be a precursor for transmetalation to a transition metal, such as palladium in a Suzuki-Miyaura coupling cycle. The stereochemical outcome of such reactions is of great interest. For chiral secondary organoboronic esters, activation with an organolithium reagent followed by transmetalation to zinc has been shown to proceed with retention of stereochemistry. nih.gov It is plausible that the reaction of a chiral 1-phenylethyllithium with a boronic ester could also exhibit stereospecificity.

The general utility of this process is the ability to generate a variety of organoboron compounds that are valuable intermediates in organic synthesis. For instance, the reaction of a secondary benzylic boronic ester with an aryllithium reagent can lead to the formation of a new C-C bond with inversion of configuration at the benzylic center. rsc.org While specific examples detailing the transmetalation of 1-phenylethyllithium with boronic esters are not extensively reported, the general reactivity patterns of secondary benzylic organolithiums and boronic esters provide a strong basis for predicting this behavior. rsc.orgacs.org

Stereochemical Control and Asymmetric Induction in 1 Phenylethyllithium Chemistry

Fundamental Principles of Stereoselectivity and Enantioselectivity

Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over another. This can be further categorized into diastereoselectivity, where diastereomers are formed in unequal amounts, and enantioselectivity, where one enantiomer is preferentially formed over its mirror image. In the context of 1-phenylethyllithium chemistry, these principles are governed by the energetic differences between the transition states leading to the different stereoisomeric products.

The high reactivity of organolithium reagents, stemming from the polar carbon-lithium bond, makes them potent nucleophiles and strong bases. wikipedia.org This reactivity, however, also presents challenges in controlling selectivity. The stereochemical course of reactions involving chiral organolithium compounds is influenced by a multitude of factors including the nature of the substrate, the solvent, the temperature, and the presence of any coordinating ligands. nih.govresearchgate.net For instance, the addition of lithium salts like LiClO₄ can enhance the stereoselectivity of the addition of organolithium reagents to carbonyl compounds. wikipedia.org

The geometry of the carbanion itself is a critical factor. While simple alkyl carbanions tend to be pyramidal and can undergo inversion, factors such as π-delocalization, as seen in benzylic carbanions like that of 1-phenylethyllithium, can favor a more planar geometry. wikipedia.org The configurational stability of a chiral carbanion is paramount for achieving high levels of stereoselectivity. If the carbanion inverts its configuration rapidly relative to the rate of reaction, any initial chirality will be lost. However, in many cases, particularly at low temperatures, organolithium species can be configurationally stable for extended periods, allowing for stereoselective transformations. nih.gov

Design and Synthesis of Chiral 1-Phenylethyllithium-Derived Reagents

The generation of enantiomerically enriched organolithium reagents is a primary strategy for achieving asymmetric synthesis. sigmaaldrich.com One common approach is the deprotonation of a prochiral starting material using a chiral base. A classic example is the use of an alkyllithium, such as sec-butyllithium (B1581126), complexed with a chiral diamine ligand like (-)-sparteine (B7772259). This complex acts as a chiral base that can selectively remove one of two enantiotopic protons, leading to a chiral organolithium species. nih.gov

Another strategy involves the synthesis of molecules that incorporate a chiral auxiliary. This auxiliary can direct the stereochemical course of a subsequent reaction. For instance, chiral aminoalcohols have been synthesized by the addition of functionalized organolithium compounds to chiral ketones derived from natural products like camphor. researchgate.net These resulting chiral ligands can then be used to mediate asymmetric transformations.

The synthesis of P-chirogenic and axially chiral phosphines is another area where chiral organolithium chemistry is applied. Methods such as asymmetric deprotonation of prochiral phosphine-boranes using a chiral lithium amide, for example, (+)-bis[(R)-1-phenylethyl]lithium amide, can generate P-chiral compounds. chalmers.seresearchgate.net

Finally, transmetalation reactions provide a route to chiral organolithium reagents. For example, a tin-lithium exchange can proceed with retention of configuration, allowing for the conversion of an enantiomerically enriched organotin compound into the corresponding chiral organolithium reagent. nih.gov

Diastereoselective and Enantioselective Transformations Mediated by 1-Phenylethyllithium

The use of external chiral ligands to control the stereochemical outcome of a reaction is a powerful strategy in asymmetric synthesis. wikipedia.org In the context of 1-phenylethyllithium and related organolithium chemistry, chiral diamines, amino alcohols, and other chelating ligands play a pivotal role.

One of the most widely used chiral ligands is (-)-sparteine. When complexed with an alkyllithium such as sec-butyllithium, it forms a chiral base capable of enantioselective deprotonation. nih.gov For example, the deprotonation of N-Boc-pyrrolidine with the s-BuLi/(-)-sparteine complex proceeds with high enantioselectivity. fishersci.fr The structure of the organolithium-ligand complex is crucial for the observed stereoselectivity. NMR studies have shown that phenyllithium can form a tetrameric ladder complex with (-)-sparteine in diethyl ether. researchgate.net

The enantioselectivity of nucleophilic addition of organolithium reagents to prochiral electrophiles can also be controlled by chiral ligands. For instance, the addition of organolithium reagents to isoquinoline in the presence of (-)-sparteine as a catalytic chiral ligand can lead to enantiomerically enriched products. researchgate.net The table below summarizes some examples of ligand-controlled asymmetric synthesis.

ReagentLigandElectrophileProductEnantiomeric Excess (ee)
Organolithium(-)-SparteineIsoquinoline1-Substituted-1,2-dihydroisoquinolineUp to 57%
OrganolithiumChiral 1,2-dialkoxyethanes2-Aryl-1,3-dioxolanesMonosubstitution productsUp to 81%

This table presents illustrative data on the enantiomeric excess achieved in ligand-controlled asymmetric reactions involving organolithium reagents.

In some cases, the inherent chirality of the substrate can direct the stereochemical outcome of a reaction, a phenomenon known as substrate-controlled stereoselectivity. This internal control can sometimes override the influence of an external chiral ligand.

For instance, in the Hoppe–Matteson–Aggarwal rearrangement of chiral polyketide fragments, high yields and diastereoselectivities can be achieved even in the absence of sparteine (B1682161). researchgate.netnih.gov The stereochemical outcome is dictated by the existing stereocenters within the polyketide substrate. Interestingly, the choice of a directing group on the substrate can lead to the formation of the opposite diastereomer. nih.gov This highlights the subtle interplay between substrate structure and stereochemical induction.

The stereoselective addition of organolithium reagents to chiral carbonyl compounds is another example of substrate-controlled stereoselectivity. fiveable.me The existing stereocenter in the carbonyl compound influences the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer.

Asymmetric protonation is a method for creating a stereocenter by the selective addition of a proton to a prochiral enolate or carbanion. This can be achieved using a chiral proton source. For example, the protonation of lithium enolates with commercially available amino acid derivatives as chiral proton sources can lead to significant asymmetric induction, with enantiomeric excesses of up to 88% being reported. nih.gov

Deracemization is a process that converts a racemic mixture into a single enantiomer. One approach to the deracemization of 1-phenylethanol involves a chemoenzymatic process. nih.govnih.gov This one-pot method combines a manganese-driven oxidation of the racemic alcohol to the corresponding ketone (acetophenone), followed by an enantioselective enzymatic reduction to yield the (R)-1-phenylethanol with high enantiomeric excess and yield. nih.govnih.govresearchgate.net A compartmentalization technique, using a polydimethylsiloxane (PDMS) membrane, is employed to separate the incompatible chemical oxidant and the enzyme. nih.govnih.gov

The table below shows the results of the deracemization of various substituted 1-phenylethanols using this chemoenzymatic method.

Substrate (racemic)ProductYield (%)Enantiomeric Excess (ee) (%)
1-Phenylethanol(R)-1-Phenylethanol96>99
1-(p-Tolyl)ethanol(R)-1-(p-Tolyl)ethanol93>99
1-(4-Chlorophenyl)ethanol(R)-1-(4-Chlorophenyl)ethanol91>99

This table illustrates the effectiveness of the chemoenzymatic deracemization process for producing enantiopure (R)-1-phenylethanols.

Mechanisms of Chiral Induction and Chirality Transfer in Lithium Complexes

The mechanism of chiral induction in reactions involving 1-phenylethyllithium and related chiral organolithium species is complex and often involves the formation of well-defined chiral lithium complexes. The transfer of chirality from a chiral ligand to the reacting species is a key step in these processes.

In ligand-controlled reactions, the chiral ligand coordinates to the lithium ion, creating a chiral environment around the carbanion. rsc.org This coordination influences the trajectory of the incoming electrophile, leading to a preferential attack on one face of the carbanion. The structure of the organolithium aggregate (e.g., monomer, dimer, tetramer) and the nature of its solvation also play a critical role in the mechanism of chiral induction. nih.govresearchgate.net For example, the formation of mixed aggregates between the organolithium reagent and a lithium amide can influence the reactivity and selectivity of the system. acs.org

In substrate-controlled reactions, the existing stereocenters in the substrate can chelate to the lithium ion, forming a rigid cyclic transition state. This chelation restricts the conformational freedom of the molecule and directs the approach of the reagent or electrophile from the less sterically hindered face.

The transfer of chirality can also occur through dynamic kinetic resolution. In this process, a rapidly equilibrating mixture of enantiomeric carbanions reacts with a chiral reagent or in the presence of a chiral catalyst at different rates. This allows for the conversion of the racemic starting material into a single, enantiomerically enriched product.

Aggregation and Solvation Phenomena in 1 Phenylethyllithium Systems

Influence of Solvent Polarity on Aggregation State

The aggregation state of organolithium compounds, including 1-phenylethyllithium, is highly dependent on the polarity of the solvent. In non-polar hydrocarbon solvents, organolithium species tend to form higher-order aggregates, such as tetramers or hexamers, to stabilize the electron-deficient lithium centers. As the polarity of the solvent increases, for instance by moving from hydrocarbons to ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), a progressive deaggregation is observed.

Table 1: Expected Aggregation State of 1-Phenylethyllithium in Solvents of Varying Polarity

SolventPolarity (Dielectric Constant)Expected Dominant Aggregation State
HexaneLow (~1.9)Higher-order aggregates (e.g., Tetramers, Hexamers)
Diethyl EtherModerate (~4.3)Mixture of Dimers and Tetramers
Tetrahydrofuran (THF)High (~7.6)Primarily Dimers, with potential for Monomers

Role of Lewis Basic Additives (e.g., TMEDA, THF, HMPA) on Deaggregation and Reactivity

Lewis basic additives play a crucial role in modulating the aggregation state and, consequently, the reactivity of organolithium reagents. These additives, possessing lone pairs of electrons, coordinate to the lithium centers, breaking down the aggregates into smaller, more reactive species.

Tetrahydrofuran (THF): As a polar ethereal solvent, THF itself acts as a Lewis base. The addition of THF to solutions of organolithium compounds in non-polar solvents leads to deaggregation. For phenyllithium in ether, the addition of THF results in the formation of dimeric species wisc.edu.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating amine that strongly coordinates to lithium. In the case of phenyllithium in ether, TMEDA quantitatively converts the aggregates into dimers wisc.edu. However, in THF, the effect of TMEDA on the dimer/monomer ratio of phenyllithium is less pronounced wisc.edu. The strong chelation by TMEDA can significantly enhance the reactivity of the organolithium compound by favoring the formation of more reactive, lower-order aggregates.

Hexamethylphosphoramide (HMPA): HMPA is a highly polar, aprotic solvent with a strong ability to solvate cations. The addition of HMPA to solutions of phenyllithium in both ether and THF leads to the stoichiometric formation of monomers wisc.edu. This deaggregation to the monomeric state often results in a dramatic increase in reactivity. However, in some specific reactions, such as the addition of phenyllithium to E-cinnamaldehyde, high concentrations of HMPA have been observed to inhibit the reaction arkat-usa.org.

Table 2: Effect of Lewis Basic Additives on the Aggregation State of Phenyllithium (as an analogue for 1-Phenylethyllithium)

AdditiveEffect on Aggregation in EtherEffect on Aggregation in THF
THFPromotes Dimer formation from Tetramers wisc.eduSolvent
TMEDAStoichiometric conversion to Dimers wisc.eduMinimal effect on Dimer/Monomer ratio wisc.edu
HMPAStoichiometric conversion to Monomers wisc.eduStoichiometric conversion to Monomers wisc.edu

Spectroscopic Elucidation of Aggregation States (e.g., NMR Studies of Li-N and Li-C Interactions)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the aggregation states of organolithium compounds in solution. Multinuclear NMR experiments, particularly involving 1H, 13C, and 7Li (or 6Li), provide detailed information about the structure and dynamics of these species.

1H and 13C NMR: The chemical shifts of the protons and carbons in the organic moiety of 1-phenylethyllithium are sensitive to the aggregation state. The ipso-carbon (the carbon directly bonded to lithium) is particularly informative, with its chemical shift moving downfield as the aggregation state decreases (from tetramer to dimer to monomer) wisc.edu. This is attributed to an increase in charge density at the carbanionic center in lower aggregation states.

7Li and 6Li NMR: Lithium NMR is invaluable for directly probing the environment around the lithium nucleus. Different aggregation states often give rise to distinct signals in the 7Li or 6Li NMR spectrum. The coupling between lithium and adjacent carbon or nitrogen atoms (1JLi-C or 1JLi-N) can provide direct evidence for the connectivity within the aggregate. For example, the observation of Li-N coupling would confirm the coordination of a nitrogen-containing Lewis base like TMEDA to the lithium center. While specific NMR data for 1-phenylethyllithium is not available in the provided results, studies on phenyllithium show distinct 6Li NMR signals for different solvated dimers and monomers wisc.edu.

Table 3: General Trends in NMR Chemical Shifts with Decreasing Aggregation State of Organolithium Compounds

NucleusChange in Chemical Shift with Deaggregation
13C (ipso-carbon)Downfield shift wisc.edu
1H (aromatic/alkyl)Varies depending on proximity to Li
7Li / 6LiVaries depending on solvent and additives wisc.edu

Kinetic Studies on the Influence of Aggregation on Reaction Rates

The state of aggregation has a profound impact on the reaction rates of organolithium compounds. Generally, lower aggregation states are more reactive than higher aggregates due to the increased availability of the carbanionic center and reduced steric hindrance.

Kinetic studies often reveal the order of the reaction with respect to the organolithium reagent, which can provide insights into the nature of the reactive species. For example, a fractional order may suggest an equilibrium between a less reactive aggregate (e.g., a dimer) and a more reactive species (e.g., a monomer) that is the active participant in the reaction.

While specific kinetic data for 1-phenylethyllithium is absent from the search results, studies on related systems have shown that the addition of Lewis bases like TMEDA and HMPA, which promote deaggregation, generally leads to an increase in reaction rates. However, the relationship is not always straightforward. For instance, in the addition of phenyllithium to E-cinnamaldehyde, the presence of TMEDA and HMPA was found to slow down the reaction rate under certain conditions, highlighting the complexity of these systems where the additive can also interact with other components of the reaction mixture arkat-usa.org.

The reactivity of phenyllithium in THF is enhanced by all tested cosolvents, with HMPA showing one of the largest effects wisc.edu. This is consistent with its ability to generate highly reactive monomeric species.

Computational and Theoretical Investigations of 1 Phenylethyllithium

Quantum Mechanical Calculations (e.g., DFT, ab initio)

Quantum mechanical (QM) methods are fundamental to investigating the electronic structure and energetics of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model various molecular properties with high accuracy. arxiv.org For a molecule like 1-phenylethyllithium, these calculations would be crucial for understanding its behavior in chemical reactions.

Elucidation of Reaction Mechanisms and Transition State Structures

QM calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of intermediates and, most importantly, transition state structures, which correspond to the highest energy point along a reaction pathway. rsc.orgbeilstein-journals.org By calculating the energy of the transition state, the activation energy (energy barrier) of a reaction can be determined, providing insights into reaction rates and feasibility. beilstein-journals.org For 1-phenylethyllithium, these calculations could elucidate the mechanisms of its formation or its subsequent reactions, such as nucleophilic additions. DFT methods, in particular, are frequently used to model reaction mechanisms and locate transition states. mdpi.comscielo.br

Prediction of Molecular Geometries and Conformer Populations

Ab initio and DFT methods can accurately predict the three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. mendeley.com For a flexible molecule like 1-phenylethyllithium, which has a rotatable phenyl group, multiple low-energy conformations (conformers) may exist. QM calculations can determine the geometries of these conformers and their relative energies. Using these energies and statistical mechanics principles (like the Boltzmann distribution), the population of each conformer at a given temperature can be predicted, providing a detailed picture of the molecule's structural landscape.

Analysis of Electronic Properties and Reactivity Descriptors (e.g., Charge Distribution, Molecular Orbitals)

Understanding the electronic structure of 1-phenylethyllithium is key to predicting its reactivity. QM calculations can provide a wealth of information about electronic properties:

Charge Distribution: Methods like Mulliken population analysis can calculate the partial atomic charges on each atom, identifying which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com For 1-phenylethyllithium, this would quantify the negative charge on the carbanion center.

Molecular Orbitals: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netmdpi.com

Reactivity Descriptors: Based on orbital energies and electron density, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net

Below is a hypothetical data table illustrating the types of electronic property data that could be generated for 1-phenylethyllithium using DFT calculations.

PropertyCalculated Value (Arbitrary Units)Description
HOMO Energy -2.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy +1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 4.0 eVDifference in energy between HOMO and LUMO; indicates chemical stability.
Mulliken Charge on Carbanion (C) -0.85Partial charge on the carbon atom bonded to lithium, indicating high nucleophilicity.
Mulliken Charge on Lithium (Li) +0.80Partial charge on the lithium atom, indicating its cationic nature.

Solvent Models and their Impact on Computational Results

Reactions involving polar species like organolithiums are highly sensitive to the solvent. Computational models must account for solvent effects to achieve accurate results. There are two main approaches:

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This is computationally expensive but provides a detailed, atomistic view of solute-solvent interactions.

Implicit (Continuum) Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com Models like the Polarizable Continuum Model (PCM) are computationally efficient and often provide a good approximation of bulk solvent effects on the energies and geometries of molecules and transition states. mdpi.com The choice of solvent model can significantly impact the calculated energies and must be carefully considered to reflect experimental conditions.

Molecular Dynamics Simulations for Aggregation and Solvation Studies

While QM methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. mdpi.com MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. google.fr For 1-phenylethyllithium, MD is the ideal tool for studying:

Aggregation: Organolithium compounds are known to form aggregates (dimers, tetramers, etc.) in solution. MD simulations can model the spontaneous self-assembly of multiple 1-phenylethyllithium monomers to predict the size, structure, and stability of these aggregates. nih.govnih.govresearchgate.net

Solvation: MD provides a dynamic picture of how solvent molecules arrange themselves around the 1-phenylethyllithium monomer or its aggregates. This can reveal detailed information about the structure of the solvation shell and the specific interactions (e.g., between the lithium ion and solvent molecules like THF or diethyl ether) that stabilize the organometallic species in solution.

Computational Insights into Chiral Induction and Enantioselectivity

Since 1-phenylethyllithium is a chiral molecule, computational methods are invaluable for understanding its role in asymmetric synthesis. When this chiral reagent reacts with a prochiral substrate (like an aldehyde), it can lead to the preferential formation of one enantiomer of the product over the other.

Quantum mechanical calculations can be used to model the transition states for the formation of both possible product enantiomers. nih.govnih.govresearchgate.net By comparing the calculated activation energies for the two competing pathways, a theoretical prediction of the enantiomeric excess (e.e.) can be made. researchgate.net These models can help identify the key steric and electronic interactions in the transition state that are responsible for the observed enantioselectivity, providing crucial insights for the rational design of chiral reagents and catalysts. nih.govnih.gov

The following table shows a hypothetical comparison of transition state energies for the reaction of (R)-1-phenylethyllithium with a prochiral aldehyde, leading to two different diastereomeric transition states.

Transition StateProduct EnantiomerRelative Free Energy (kcal/mol)Predicted Major/Minor
TS-1 (R,R)0.0Major
TS-2 (R,S)+2.5Minor

This energy difference would be used to predict the ratio of the (R,R) to (R,S) products.

Advanced Synthetic Applications of 1 Phenylethyllithium

Enantioselective Synthesis of Biologically Active Molecules

Chiral Pharmaceuticals and Analogues (e.g., Precursors to Bedaquiline)

There is no readily available scientific literature detailing the use of 1-phenylethyllithium as a key reagent in the enantioselective synthesis of chiral pharmaceuticals such as Bedaquiline or its precursors. While the synthesis of Bedaquiline does involve the use of a chiral lithium-containing reagent to induce diastereoselectivity, the documented reagent is a chiral lithium amide, specifically (+)-bis[(R)-1-phenylethyl] lithium amide, which acts as a chiral base. This compound is derived from the corresponding amine and is not the same as the organolithium nucleophile, 1-phenylethyllithium.

Synthesis of Chiral Phosphorus-Containing Compounds (P-Chirogenic Phosphines)

The synthesis of P-chirogenic phosphines is a well-established field, often relying on methods involving chiral auxiliaries (like ephedrine), the resolution of phosphine (B1218219) oxides, or the use of phosphine-borane adducts. A review of the literature did not yield specific examples or methodologies where 1-phenylethyllithium is used as a nucleophile to react with phosphorus electrophiles for the stereoselective creation of P-chiral centers.

Stereocontrolled Homologation of Organoboron Compounds

The stereocontrolled homologation of organoboron compounds, such as boronic esters, is a powerful synthetic tool that typically involves the reaction of an ate complex (formed between the boronic ester and an organolithium reagent) followed by a 1,2-metalate rearrangement. While various organolithium reagents are used in this context, no specific studies or protocols detailing the application of 1-phenylethyllithium for this purpose were identified.

Generation and Trapping of Fluorinated Lithium Carbenoids

The generation of fluorinated lithium carbenoids typically involves the deprotonation of a fluorinated precursor with a strong, non-nucleophilic base. While organolithium reagents can be used, there is no specific information available that documents the use of 1-phenylethyllithium for the generation and subsequent trapping of these highly reactive intermediates.

Applications in Anionic Polymerization

Anionic polymerization is frequently initiated by organolithium reagents, with alkyllithiums such as n-butyllithium and sec-butyllithium (B1581126) being the most common and well-studied initiators for monomers like styrene (B11656) and dienes. Although 1-phenylethyllithium could theoretically function as an initiator, a review of the literature on the kinetics and mechanisms of anionic polymerization did not provide specific data, examples, or detailed research findings regarding its use in this capacity. The existing research focuses on more conventional and commercially available organolithium initiators.

Future Perspectives in 1 Phenylethyllithium Research

Development of Next-Generation Chiral Reagents and Ligands

The evolution of asymmetric synthesis hinges on the development of increasingly sophisticated chiral reagents and ligands. While 1-phenylethyllithium itself is a chiral reagent, its efficacy can be significantly enhanced through the design of novel chiral ligands that can modulate its reactivity and selectivity.

Future efforts will likely focus on the development of ligands that can form well-defined, highly organized complexes with 1-phenylethyllithium. These next-generation ligands are expected to offer superior levels of stereocontrol in a wider range of chemical transformations. Key areas of exploration will include:

Novel Ligand Scaffolds: Moving beyond traditional diamine and amino alcohol-based ligands, researchers are expected to explore new structural motifs. This includes the incorporation of elements of axial, planar, or helical chirality to create unique steric and electronic environments around the lithium center.

Bifunctional and Cooperative Catalysis: The design of ligands that can engage in multiple modes of activation simultaneously is a promising avenue. For instance, ligands that can coordinate to the lithium cation while also activating the electrophile through hydrogen bonding or other non-covalent interactions could lead to unprecedented levels of reaction efficiency and selectivity.

Supramolecular Approaches: The use of self-assembling systems to create chiral pockets that encapsulate the 1-phenylethyllithium-substrate complex could offer a novel strategy for controlling stereoselectivity.

Ligand Class Potential Advantages Illustrative Research Direction
C₂-Symmetric DiaminesWell-defined coordination, proven efficacyModification of backbone for enhanced steric shielding
Chiral N-Heterocyclic Carbenes (NHCs)Strong σ-donating properties, tunable steric bulkSynthesis of NHCs with chiral 1-phenylethyl substituents
Chiral Phosphoramidites (Phos ligands)High modularity, successful in other asymmetric transformationsApplication in copper-catalyzed additions of 1-phenylethyllithium

Table 1: Future Directions in Chiral Ligand Development for 1-Phenylethyllithium

Deeper Mechanistic Understanding of Complex Lithiation and Addition Processes

A fundamental understanding of the reaction mechanisms governing the behavior of 1-phenylethyllithium is crucial for the rational design of new synthetic methods. Organolithium reagents are known to exist as complex aggregates in solution, and the nature of these aggregates can profoundly influence their reactivity and selectivity.

Future research will employ a combination of advanced spectroscopic techniques and computational modeling to unravel the intricate details of these processes. Key areas of focus will include:

Aggregation State and Reactivity: Elucidating the precise structure of the active nucleophile—whether it is a monomer, dimer, or higher-order aggregate—is a primary challenge. Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), will be instrumental in characterizing the solution-state behavior of 1-phenylethyllithium in the presence of various solvents and ligands.

Role of Solvation: The coordinating solvent plays a critical role in breaking down aggregates and modulating the reactivity of the organolithium species. Systematic studies on the effect of different ethereal and non-coordinating solvents will provide valuable insights into the solvation dynamics.

Transition State Analysis: Computational methods, particularly Density Functional Theory (DFT), will be employed to model the transition states of key addition and lithiation reactions. This will allow for a detailed understanding of the origins of stereoselectivity and the identification of key interactions between the reagent, substrate, and any chiral ligands.

Mechanistic Aspect Investigative Technique Expected Insights
Aggregation StateVariable Temperature NMR, DOSYDetermination of monomer/dimer/tetramer equilibria
Ligand-Reagent Interaction2D NMR (NOESY, ROESY)Mapping of ligand-lithium coordination geometry
Reaction KineticsIn-situ IR/Raman SpectroscopyReal-time monitoring of reaction progress and intermediate formation
Transition State GeometryDensity Functional Theory (DFT)Rationalization of observed stereochemical outcomes

Table 2: Techniques for Elucidating the Mechanism of 1-Phenylethyllithium Reactions

Sustainable and Scalable Synthetic Methodologies Utilizing 1-Phenylethyllithium

The principles of green chemistry are increasingly influencing the design of synthetic processes. For organolithium chemistry, this translates to a need for methodologies that are safer, more resource-efficient, and generate less waste.

Future research in this area will focus on several key strategies:

Greener Solvents: The development of synthetic protocols that utilize more environmentally benign solvents is a high priority. This includes exploring the use of bio-derived solvents or solvent-free reaction conditions where feasible.

Flow Chemistry: As discussed in the next section, continuous flow processes offer significant advantages in terms of safety and scalability for highly reactive organolithium reagents.

Integration with Advanced Reaction Technologies (e.g., Continuous Flow Chemistry)

The high reactivity and thermal instability of many organolithium reagents, including 1-phenylethyllithium, can pose significant challenges for large-scale synthesis in traditional batch reactors. Continuous flow chemistry has emerged as a powerful technology to address these challenges. wiley-vch.de

The integration of 1-phenylethyllithium chemistry with continuous flow systems offers several key advantages:

Enhanced Safety: The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat dissipation, minimizing the risk of thermal runaways. wiley-vch.de

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and yields.

Access to Unstable Intermediates: The ability to generate and immediately consume highly reactive intermediates in a continuous stream opens up new synthetic possibilities that are not feasible in batch.

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the process for a longer duration rather than increasing the reactor size.

Future research will focus on developing robust and efficient continuous flow processes for the generation and in-situ utilization of 1-phenylethyllithium. This will involve the design of specialized microreactors and the integration of in-line analytical techniques for real-time reaction monitoring and optimization.

Parameter Batch Reactor Continuous Flow Reactor
Heat TransferLimited by surface areaExcellent due to high surface-area-to-volume ratio
Temperature ControlCan have localized hot spotsPrecise and uniform
SafetyRisk of thermal runawayInherently safer due to small reaction volume
ScalabilityChallenging, often requires re-optimizationMore straightforward, "scale-out" approach
Handling of Unstable IntermediatesDifficult, requires low temperaturesFeasible, generated and used in-situ

Table 3: Comparison of Batch vs. Continuous Flow for Organolithium Reactions

Enhanced Predictive Modeling and Artificial Intelligence in Organolithium Design

The advent of powerful computational tools, including machine learning and artificial intelligence (AI), is set to revolutionize the field of chemical synthesis. In the context of 1-phenylethyllithium research, these technologies will play an increasingly important role in both predicting reaction outcomes and designing new catalysts and reagents.

Future applications of predictive modeling and AI in this area include:

Predicting Stereoselectivity: Machine learning algorithms can be trained on existing experimental data to develop models that can accurately predict the stereochemical outcome of reactions involving 1-phenylethyllithium. arxiv.orgresearchgate.netarxiv.org This will enable chemists to rapidly screen virtual libraries of substrates and ligands to identify the optimal conditions for a desired transformation.

De Novo Ligand Design: Generative AI models can be used to design novel chiral ligands with desired properties. By learning the structure-activity relationships from known successful ligands, these models can propose new and innovative ligand scaffolds that are likely to exhibit high performance.

Reaction Optimization: AI-driven platforms can be used to automate the process of reaction optimization. By intelligently exploring the reaction parameter space, these systems can quickly identify the optimal conditions for yield, selectivity, and sustainability.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can help chemists to devise novel and efficient synthetic routes to complex target molecules that incorporate key steps involving 1-phenylethyllithium. jelsciences.comchemcopilot.comgrace.commit.edunih.gov

AI/ML Application Potential Impact on 1-Phenylethyllithium Research
Stereoselectivity PredictionRapid identification of optimal chiral ligands and reaction conditions
De Novo Ligand DesignDiscovery of novel, high-performance chiral ligands
Automated Reaction OptimizationAccelerated development of efficient and sustainable synthetic protocols
AI-Powered RetrosynthesisDesign of innovative synthetic routes to complex molecules

Table 4: The Role of AI and Machine Learning in the Future of 1-Phenylethyllithium Chemistry

Q & A

Q. What advanced characterization workflows integrate lithium speciation studies in 1-phenylethylbenzene organometallics?

  • Methodological Answer : Combine synchrotron-based XAS (X-ray Absorption Spectroscopy) for Li K-edge analysis with cryo-TEM to image aggregates. Use DOSY NMR to estimate hydrodynamic radii and correlate with reactivity. Publish full spectroscopic datasets in open repositories (e.g., Zenodo) to facilitate peer validation .

Tables for Key Data Comparison

Parameter Technique Typical Range Reference
Lithium quantificationICP-OES0.1–100 ppm
π-Li interaction energyDFT (B3LYP/6-31G*)-15 to -25 kcal/mol
Reaction yield reproducibilityANOVA (p < 0.05)CI: ±5%

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